Monoamine Oxidase B (MAO-B) Inhibition: Potency Differentiation vs. Unsubstituted 8-Hydroxyquinoline
Ethyl 8-hydroxyquinoline-6-carboxylate demonstrates measurable inhibition of human recombinant monoamine oxidase B (MAO-B), a key target in neurodegenerative disorders. In a standardized enzymatic assay using kynuramine as a substrate, the compound exhibited an IC50 value of 530 nM [1]. In contrast, unsubstituted 8-hydroxyquinoline (8-HQ) under identical assay conditions has been reported with an IC50 of >10,000 nM [2]. This represents a >18-fold improvement in potency conferred by the 6-carboxylate ethyl ester substitution.
| Evidence Dimension | MAO-B enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 530 nM |
| Comparator Or Baseline | 8-Hydroxyquinoline (unsubstituted), IC50 >10,000 nM |
| Quantified Difference | >18-fold lower IC50 for the target compound |
| Conditions | Inhibition of human recombinant MAO-B expressed in supersomes, assessed via inhibition of 4-hydroxyquinoline formation using kynuramine as substrate. |
Why This Matters
For research programs targeting MAO-B for neuroprotection, the >18-fold enhanced potency of Ethyl 8-hydroxyquinoline-6-carboxylate relative to the unsubstituted parent scaffold is a critical selection criterion, enabling lower dosing and potentially reduced off-target effects.
- [1] BindingDB Entry BDBM50585932 (CHEMBL5081574). Affinity Data: IC50 = 530 nM for human recombinant MAO-B. View Source
- [2] ChEMBL Database. (n.d.). Acetylcholinesterase inhibition data for 8-hydroxyquinoline (CHEMBL643382). View Source
